4-(3-Formyl-5-methoxyphenyl)benzonitrile

Description

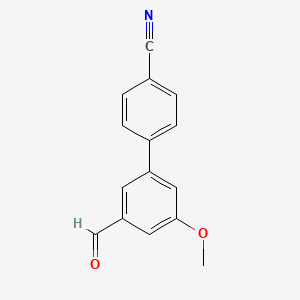

4-(3-Formyl-5-methoxyphenyl)benzonitrile is a benzonitrile derivative featuring a formyl group at the 3-position and a methoxy group at the 5-position of the phenyl ring attached to the benzonitrile core. This compound’s structural motifs, including the electron-withdrawing nitrile group and electron-donating methoxy substituent, make it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions or functional group transformations, as seen in structurally related compounds .

Structure

2D Structure

Properties

IUPAC Name |

4-(3-formyl-5-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15-7-12(10-17)6-14(8-15)13-4-2-11(9-16)3-5-13/h2-8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXFKBMXLFGVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201215452 | |

| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3′-formyl-5′-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445322-53-1 | |

| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3′-formyl-5′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445322-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3′-formyl-5′-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthetic Route from 4-Methyl-3-methoxybenzoic Acid (Patent CN107721869A)

This industrially viable method involves five main steps:

| Step | Reaction Description | Reagents & Conditions | Key Notes |

|---|---|---|---|

| 1 | Conversion of 4-methyl-3-methoxybenzoic acid to 4-methyl-3-methoxybenzamide | Thionyl chloride (SOCl2) in toluene or chlorobenzene for acyl chloride formation, followed by ammonolysis in water | Molar ratio acid:SOCl2:NH3 = 1:3:3; temp 80–90°C (acyl chloride), 15–25°C (amidation) |

| 2 | Dehydration of benzamide to benzonitrile | Thionyl chloride in toluene/chlorobenzene/xylene | Molar ratio benzamide:SOCl2 = 1:4; temp 100–110°C |

| 3 | Bromination of methyl group on benzonitrile | N-Bromosuccinimide (NBS), benzoyl peroxide catalyst, solvents like chlorobenzene or carbon tetrachloride | Molar ratio benzonitrile:NBS:BPO = 1:1.8:0.03; temp 80–100°C |

| 4 | Hydrolysis of bromomethyl to hydroxymethyl | Water-soluble alkali like sodium carbonate | Molar ratio bromomethyl:alkali = 1:2.7; temp 90–100°C |

| 5 | Oxidation of hydroxymethyl to aldehyde (formyl group) | Oxidizing agent in suitable solvent | Conditions optimized for high purity and yield |

This method is noted for its reasonable process planning, low cost, easy operation, and suitability for industrial scale production. It avoids highly toxic solvents like carbon tetrachloride and expensive reagents like silver nitrate, which are drawbacks in other methods.

Other Reported Routes (Literature)

Additional methods include:

- Using DMF-DMA (N,N-diformyl dimethyl acetal) to convert methyl groups to aldehydes, followed by oxidation with potassium metaperiodate. However, high reaction temperatures limit industrial application.

- Bromination followed by hydrolysis with caustic alcohols and nitropropanes, which involve toxic solvents unsuitable for scale-up.

- Multi-step triazole ring construction routes involving condensation, reduction, and diazine formation, which are more complex and less direct for preparing the target compound.

| Method | Key Reagents | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|

| Multi-step from 4-methyl-3-methoxybenzoic acid (Patent CN107721869A) | Thionyl chloride, ammonium hydroxide, NBS, sodium carbonate, oxidants | Cost-effective, avoids toxic solvents, high purity, scalable | Multi-step, requires careful control of conditions | High |

| Silver nitrate hydrolysis | Silver nitrate, ethanol-water | High yield, relatively simple | Expensive silver nitrate, costly reagents | Moderate to low |

| DMF-DMA oxidation | DMF-DMA, potassium metaperiodate | Direct aldehyde formation | High temperature, complex, toxic reagents | Low |

| Bromination + nitropropanes hydrolysis | Bromine, caustic alcohols, 2-nitropropanes | Established reactions | Toxic solvents, environmental concerns | Low |

- The patented multi-step method (CN107721869A) is currently the most promising for industrial production due to its balance of cost, safety, and yield.

- Avoidance of toxic solvents like carbon tetrachloride and expensive reagents like silver nitrate is critical for scale-up.

- Reaction temperatures and molar ratios are optimized to maximize yield and purity.

- The bromination step using N-bromosuccinimide with benzoyl peroxide catalyst provides selective substitution on the methyl group.

- Hydrolysis and oxidation steps are crucial for converting bromomethyl to hydroxymethyl and then to the aldehyde formyl group.

The preparation of 4-(3-formyl-5-methoxyphenyl)benzonitrile is best achieved via a carefully designed multi-step synthetic route starting from 4-methyl-3-methoxybenzoic acid. The process involves acyl chloride formation, amidation, dehydration to nitrile, bromination, hydrolysis, and oxidation. This method offers high yield, purity, cost efficiency, and industrial applicability, overcoming the limitations of older methods that rely on costly or toxic reagents. Detailed control of reaction conditions and reagent ratios is essential for optimal performance.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formyl-5-methoxyphenyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 4-(3-Carboxy-5-methoxyphenyl)benzonitrile.

Reduction: 4-(3-Hydroxymethyl-5-methoxyphenyl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Formyl-5-methoxyphenyl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Formyl-5-methoxyphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its formyl and methoxy groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzonitrile Derivatives

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound improves solubility compared to trifluoromethyl-substituted analogues like 5FB, which prioritize metabolic stability .

- Functional Group Diversity : Thioether-linked derivatives (e.g., 3k) exhibit higher lipophilicity, whereas ethynyl-oxazole derivatives () optimize optoelectronic properties .

Insights :

- Efficiency: Thioether derivatives (e.g., 3k) achieve high yields via straightforward substitutions, while trifluoromethyl- or thiazolidinone-containing analogues require multi-step protocols .

- Complexity : Suzuki-Miyaura coupling () is critical for introducing heterocyclic groups but demands precise control of reaction conditions .

Physicochemical and Functional Properties

Highlights :

- Optical Properties: Ethynyl-oxazole derivatives () exhibit superior second-harmonic generation (SHG) compared to chalcones or thiazolidinone-based compounds, attributed to extended π-conjugation .

- Thermal Stability: Trifluoromethyl and methylphenoxy substituents () enhance thermal resilience, critical for high-temperature applications .

Biological Activity

4-(3-Formyl-5-methoxyphenyl)benzonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a formyl group and a methoxyphenyl moiety attached to a benzonitrile backbone. This structural arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The above data indicates that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance due to antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

The IC50 values suggest that the compound has potent antiproliferative effects on both cancer cell lines, with HeLa cells being more sensitive to treatment.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular targets involved in cell signaling pathways and proliferation.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell growth.

- Apoptosis Induction : It has been suggested that treatment with this compound can induce apoptosis in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various derivatives of benzonitrile, including this compound. Results indicated a significant reduction in bacterial viability upon treatment with this compound compared to controls.

- In Vitro Cancer Study : A recent investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The study found that treatment with concentrations above the IC50 values led to morphological changes indicative of apoptosis, such as chromatin condensation and membrane blebbing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3-Formyl-5-methoxyphenyl)benzonitrile with high yield and purity?

- Methodology : Utilize multi-step synthesis involving formylation and nitrile introduction. For example:

Formylation : Protect the methoxy group during formylation to avoid side reactions. Use Vilsmeier-Haack conditions (POCl₃/DMF) for regioselective formylation at the 3-position .

Cyanation : Introduce the nitrile group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanobenzene derivatives) .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the compound (>95% purity) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology : Combine multiple techniques:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), formyl (δ ~10.2 ppm), and nitrile (δ ~110-120 ppm in ¹³C) groups. Compare shifts with computational predictions (e.g., DFT) .

- FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and formyl (C=O stretch ~1680 cm⁻¹) functionalities .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₁NO₂: 237.0789) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic data during characterization?

- Methodology :

- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate NMR/IR spectra using B3LYP/6-311++G(d,p). Compare experimental vs. theoretical chemical shifts to identify dynamic effects (e.g., solvent polarity or tautomerism) .

- Fukui Indices : Predict reactive sites for electrophilic/nucleophilic attacks, explaining unexpected byproducts in synthesis .

Q. What strategies optimize reaction conditions to address low yields in derivatives synthesis?

- Methodology :

- DoE (Design of Experiments) : Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (DMF vs. THF), and temperatures. Evidence shows substituents (e.g., methoxy vs. hydroxy groups) impact yields (46% vs. 22% in similar compounds) .

- Protection/Deprotection : Temporarily block the formyl group (e.g., as an acetal) during nitrile installation to prevent side reactions .

Q. How can this compound serve as a precursor for TADF materials in OLEDs?

- Methodology :

- Photophysical Analysis : Measure singlet-triplet energy gaps (ΔEₛₜ) via fluorescence/phosphorescence spectroscopy. Derivatives with carbazole/phenoxazine groups show enhanced TADF properties .

- Computational Modeling : Use time-dependent DFT (TD-DFT) to predict charge-transfer transitions and optimize donor-acceptor configurations .

Q. What approaches validate the biological activity of derivatives in drug discovery?

- Methodology :

- Molecular Docking : Screen derivatives against target proteins (e.g., HIV protease) using AutoDock Vina. Prioritize compounds with strong binding affinities (ΔG < -8 kcal/mol) .

- SAR Studies : Modify substituents (e.g., methoxy to hydroxy) and correlate changes with activity. For example, hydroxylated analogs show improved solubility but reduced metabolic stability .

Data Analysis and Interpretation

Q. How to reconcile discrepancies between experimental and computational NMR data?

- Methodology :

- Solvent Effects : Simulate solvent interactions (e.g., PCM model for DMSO) to align theoretical shifts with experimental data .

- Dynamic Averaging : Account for rotational barriers (e.g., formyl group) using molecular dynamics (MD) simulations .

Q. What analytical workflows confirm the absence of regioisomeric impurities?

- Methodology :

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to separate isomers. Monitor for m/z 237.0789 ([M+H]+) and rule out 2-formyl or 4-formyl byproducts .

- 2D NMR (COSY, NOESY) : Detect through-space correlations between formyl and methoxy protons to confirm regiochemistry .

Tables for Key Data

| Property | Experimental Data | Reference |

|---|---|---|

| Melting Point | 138–140°C (ethanol/water) | |

| ¹³C NMR (DMSO-d₆) | δ 110.2 (C≡N), 190.1 (CHO) | |

| Synthetic Yield (Optimized) | 46% (Pd(PPh₃)₄, DMF, 80°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.